molecular formula C24H20ClN3O4 B2597688 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol CAS No. 899383-58-5

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol

Cat. No.: B2597688
CAS No.: 899383-58-5
M. Wt: 449.89
InChI Key: NMLQZJUNGBHAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol (CAS: 899383-58-5) is a diaryl pyrimidine derivative with a molecular formula of C24H20ClN3O4 and a molecular weight of 449.9 g/mol . The molecule features two hydrogen bond donors (amino and phenol -OH groups) and seven hydrogen bond acceptors (pyrimidine N atoms, methoxy, and phenolic oxygen) .

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-30-16-6-8-17(9-7-16)32-22-13-27-24(26)28-23(22)19-11-10-18(12-21(19)29)31-14-15-4-2-3-5-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLQZJUNGBHAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is formed through a cyclization reaction.

    Substitution Reactions: The amino and methoxyphenoxy groups are introduced via nucleophilic substitution reactions.

    Phenol Ring Functionalization: The phenol ring is functionalized with the chlorophenylmethoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and pyrimidines.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Key Observations:

Lipophilicity (XLogP3): The target compound (4.8) is less lipophilic than the 4-chlorophenyl analog (5.2) but more so than the 4-fluorophenyl derivative (4.7) . Substitutions with bulkier aromatic groups (e.g., naphthyl in AP-NP ) reduce XLogP3 due to increased steric hindrance.

Hydrogen Bonding: All compounds share two H-bond donors, but acceptor counts vary with substituents. The methoxyphenoxy group in the target compound increases acceptors (7 vs. 5 in ).

Topological Polar Surface Area (TPSA): Higher TPSA in the target (99.7 vs. 81.3–90.5) suggests reduced passive diffusion across biological membranes compared to analogs .

Rotatable Bonds: The target’s seven rotatable bonds may lower conformational stability compared to analogs with fewer (e.g., AP-NP: 3) .

Biological Activity

The compound 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, an amino group, and multiple aromatic moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O4C_{24}H_{20}ClN_3O_4, with a molecular weight of approximately 449.9 g/mol. The structure includes:

  • A pyrimidine core with an amino group.
  • A 4-methoxyphenoxy group.
  • A (2-chlorophenyl)methoxy substituent.

This complex arrangement of functional groups suggests a multifaceted mechanism of action that could influence various biological pathways.

The biological activity of this compound is thought to stem from its interactions with specific molecular targets, such as enzymes, receptors, or proteins involved in key biological processes. Preliminary studies indicate that it may exhibit:

  • Antitumor activity , particularly against breast cancer cell lines.
  • Antioxidant properties , potentially reducing oxidative stress in cells.
  • Antibacterial effects , inhibiting the growth of certain bacterial strains.

Antitumor Activity

Recent studies have focused on the compound's effects on cancer cell lines, particularly MDA-MB-231 (a triple-negative breast cancer cell line). The following table summarizes findings related to its antitumor properties:

Compound NameCell LineIC50 (µM)Mechanism
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenolMDA-MB-23127.6Inhibition of cell proliferation
Control (Paclitaxel)MDA-MB-23115.0Microtubule stabilization

These results indicate that the compound has significant cytotoxic effects on breast cancer cells, although it is less potent than paclitaxel, a standard chemotherapy agent .

Antioxidant Properties

The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results showed that it effectively scavenges free radicals, indicating potential protective effects against oxidative stress-related damage.

Antibacterial Activity

In vitro studies have demonstrated that the compound exhibits antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an antibacterial agent.

Case Studies

  • Breast Cancer Research : A study conducted by Guo et al. synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activity against MDA-MB-231 cells. The study found that compounds with similar structural features to our target compound exhibited significant cytotoxicity, supporting the hypothesis that structural modifications can enhance biological activity .
  • Antioxidant Activity Assessment : A comparative study assessed the antioxidant activities of various phenolic compounds. The results indicated that compounds with methoxy substitutions showed enhanced radical scavenging abilities, aligning with the structural characteristics of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.